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Compound of Interest

Compound Name: Hydroxy-PEG3-acid

Cat. No.: B1673969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the surface modification of nanoparticles

using Hydroxy-PEG3-acid. This short-chain, heterobifunctional polyethylene glycol (PEG)

derivative serves as a valuable linker, enabling the attachment of various molecules to

nanoparticle surfaces. The inclusion of a hydrophilic PEG spacer can enhance the aqueous

solubility of nanoparticles and reduce non-specific protein interactions, which is particularly

advantageous for in vivo applications.

Introduction to Hydroxy-PEG3-acid Modification
Surface functionalization of nanoparticles with PEG, a process known as PEGylation, is a

widely adopted strategy to improve the systemic circulation time and decrease the

immunogenicity of nanomedicines. PEG coatings shield the nanoparticle surface from

opsonization and subsequent phagocytosis, prolonging their presence in the bloodstream.

Hydroxy-PEG3-acid is a specific type of PEG linker that possesses a terminal carboxylic acid

group and a hydroxyl group. The carboxylic acid allows for covalent conjugation to amine-

functionalized nanoparticles through amide bond formation, a reaction commonly facilitated by

carbodiimide chemistry (EDC/NHS). The terminal hydroxyl group can be used for further

derivatization or can remain as a neutral, hydrophilic end group.
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The short length of the PEG3 chain in Hydroxy-PEG3-acid makes it a suitable choice when a

minimal increase in hydrodynamic size is desired, while still benefiting from the hydrophilic and

"stealth" properties of PEG. This modification can lead to improved nanoparticle stability in

biological media and enhanced bioavailability.

Key Applications
The surface modification of nanoparticles with Hydroxy-PEG3-acid is instrumental in a variety

of biomedical applications:

Drug Delivery: PEGylated nanoparticles can serve as carriers for therapeutic agents. The

PEG layer helps to prevent premature clearance of the drug-loaded nanoparticles by the

reticuloendothelial system (RES), allowing for more effective accumulation at the target site,

such as a tumor, through the enhanced permeability and retention (EPR) effect.

Bioimaging: By attaching imaging agents to the surface of nanoparticles functionalized with

Hydroxy-PEG3-acid, the circulation time of these contrast agents can be extended, leading

to improved image quality and longer imaging windows in techniques like magnetic

resonance imaging (MRI).

Targeted Therapies: The terminal hydroxyl group of Hydroxy-PEG3-acid can be further

functionalized to attach targeting ligands, such as antibodies or peptides. This allows the

nanoparticles to specifically bind to receptors that are overexpressed on diseased cells,

thereby increasing the local concentration of the therapeutic payload and reducing off-target

effects.

Quantitative Data Summary
The successful modification of nanoparticles with Hydroxy-PEG3-acid can be quantified by

monitoring changes in their physicochemical properties. The following table summarizes typical

changes observed after surface modification with short-chain PEGs. The exact values will vary

depending on the core nanoparticle material, its initial surface chemistry, and the efficiency of

the PEGylation reaction.
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[2]
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Zinc-

Manganes

e Ferrite

NPs

PEG (6000

g/mol )
6.9 ± 1.54 9.25 ± 1.6 N/A N/A [4]

Experimental Protocols
This section provides a detailed protocol for the covalent attachment of Hydroxy-PEG3-acid to

amine-functionalized nanoparticles using EDC/NHS chemistry.

Materials and Reagents
Amine-functionalized nanoparticles

Hydroxy-PEG3-acid

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Centrifugal filter units (with appropriate molecular weight cutoff) or dialysis tubing

Deionized (DI) water

Protocol for Surface Modification
This protocol is a two-step process involving the activation of the carboxylic acid group on

Hydroxy-PEG3-acid followed by conjugation to the amine-functionalized nanoparticles.

Step 1: Preparation of Reagents

Equilibrate EDC, NHS, and Hydroxy-PEG3-acid to room temperature before opening.

Prepare a stock solution of Hydroxy-PEG3-acid in anhydrous DMF or DMSO.

Prepare the Activation Buffer, Coupling Buffer, and Quenching Buffer.

Step 2: Activation of Hydroxy-PEG3-acid

Dissolve Hydroxy-PEG3-acid in the Activation Buffer to a desired concentration.

Add a 5 to 10-fold molar excess of EDC and NHS to the Hydroxy-PEG3-acid solution.

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the

NHS ester.

Step 3: Conjugation to Amine-Functionalized Nanoparticles

Disperse the amine-functionalized nanoparticles in the Coupling Buffer. The pH of the buffer

should be between 7.2 and 8.0 for efficient coupling.
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Add the activated Hydroxy-PEG3-acid solution to the nanoparticle suspension. A 10 to 50-

fold molar excess of the activated PEG relative to the estimated surface amine groups on the

nanoparticles is a recommended starting point.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

continuous gentle mixing.

Step 4: Quenching and Purification

Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration

of 50-100 mM.

Incubate for an additional 15-30 minutes at room temperature.

Purify the PEGylated nanoparticles to remove excess PEG, EDC, NHS, and other reaction

byproducts. This can be achieved by:

Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff that retains

the nanoparticles while allowing smaller molecules to pass through. Wash the

nanoparticles multiple times with the Coupling Buffer or DI water.

Dialysis: Dialyze the nanoparticle solution against a large volume of Coupling Buffer or DI

water for 24-48 hours with several buffer changes.

Step 5: Characterization

Confirm the successful surface modification using the following techniques:

Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles

before and after modification. A slight increase in size is expected after PEGylation.

Zeta Potential Measurement: Measure the surface charge of the nanoparticles. A change in

zeta potential, typically towards a more neutral value, indicates successful surface

modification.

Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic peaks for

the PEG backbone (e.g., C-O-C stretching) can confirm the presence of the PEG layer.
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Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted

onto the nanoparticle surface by measuring the weight loss corresponding to the

decomposition of the organic PEG layer.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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